6-Hydroxy-5,5-dimethylhex-3-yn-2-one
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Overview
Description
6-Hydroxy-5,5-dimethylhex-3-yn-2-one is an organic compound with the molecular formula C8H12O2 It is a derivative of hexynone, characterized by the presence of a hydroxyl group and a triple bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5,5-dimethylhex-3-yn-2-one can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylhex-3-yn-2-one with a suitable oxidizing agent to introduce the hydroxyl group at the 6th position. The reaction conditions typically include the use of solvents such as acetonitrile or dichloromethane, and the process may require catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5,5-dimethylhex-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-5,5-dimethylhex-3-yn-2-one or 6-carboxy-5,5-dimethylhex-3-yn-2-one.
Reduction: Formation of 6-hydroxy-5,5-dimethylhex-3-en-2-one or 6-hydroxy-5,5-dimethylhexan-2-one.
Substitution: Formation of 6-substituted-5,5-dimethylhex-3-yn-2-one derivatives.
Scientific Research Applications
6-Hydroxy-5,5-dimethylhex-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,5-dimethylhex-3-yn-2-one involves its interaction with specific molecular targets. The hydroxyl group and triple bond play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhex-3-yn-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxy-5,5-dimethylhex-2-en-4-one: Contains a double bond instead of a triple bond, altering its chemical properties and reactivity.
6-Hydroxy-5,5-dimethylhexan-2-one: Lacks the triple bond, affecting its stability and reactivity.
Uniqueness
6-Hydroxy-5,5-dimethylhex-3-yn-2-one is unique due to the combination of a hydroxyl group and a triple bond in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C8H12O2 |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-hydroxy-5,5-dimethylhex-3-yn-2-one |
InChI |
InChI=1S/C8H12O2/c1-7(10)4-5-8(2,3)6-9/h9H,6H2,1-3H3 |
InChI Key |
UMAKUZCRYNTQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC(C)(C)CO |
Origin of Product |
United States |
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